Heptan-2-yl 3-methylbutanoate
Description
Heptan-2-yl 3-methylbutanoate is an ester derived from 3-methylbutanoic acid (isovaleric acid) and heptan-2-ol. It belongs to a class of compounds widely used in flavor and fragrance industries due to their fruity, floral, or waxy olfactory profiles. Structurally, it consists of a branched 3-methylbutanoyl group esterified with a heptan-2-yl moiety, where the ester linkage is positioned at the second carbon of the heptyl chain.
Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
heptan-2-yl 3-methylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-5-6-7-8-11(4)14-12(13)9-10(2)3/h10-11H,5-9H2,1-4H3 |
InChI Key |
WKYOJXDCBZERAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)OC(=O)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of 3-Methylbutanoate Esters
Heptan-2-yl 3-methylbutanoate shares its acid component (3-methylbutanoic acid) with several esters, differing only in the alcohol moiety. Key analogues include:
Key Observations :
- Chain Length: Longer alkyl chains (e.g., nonyl) increase molecular weight and hydrophobicity, reducing water solubility and volatility compared to shorter chains (e.g., propyl).
- Branching vs. Linearity: Branched esters like isobornyl 3-methylbutanoate exhibit higher molecular weights and steric hindrance, which may enhance stability in cosmetic formulations .
Chromatographic Behavior
Retention times (GC/HPLC) vary with molecular structure:
This compound is expected to exhibit intermediate retention compared to shorter-chain esters, though positional isomerism (e.g., heptan-2-yl vs. heptan-1-yl) may further influence chromatographic separation .
Challenges and Data Gaps
- Limited direct data on this compound’s physical properties (e.g., boiling point, solubility) necessitate extrapolation from analogues.
- Positional isomerism (e.g., heptan-2-yl vs. heptan-4-yl) may significantly alter sensory profiles, requiring further study .
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